molecular formula C9H7BrF3NO B1171267 Trifluoroacetamide,-(4-bromobenzyl) CAS No. 172218-35-8

Trifluoroacetamide,-(4-bromobenzyl)

Cat. No.: B1171267
CAS No.: 172218-35-8
M. Wt: 282.06 g/mol
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Description

Trifluoroacetamide,-(4-bromobenzyl), also known as Trifluoroacetamide,-(4-bromobenzyl), is a useful research compound. Its molecular formula is C9H7BrF3NO and its molecular weight is 282.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trifluoroacetamide,-(4-bromobenzyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trifluoroacetamide,-(4-bromobenzyl) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO/c10-7-3-1-6(2-4-7)5-14-8(15)9(11,12)13/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGMQVIMVBTEOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Directed Ortho Metalation Dom :

The amide functional group (-NHCOCF3) can act as a Directed Metalation Group (DMG). In the presence of a strong organolithium base, such as n-butyllithium or sec-butyllithium, the DMG coordinates the lithium cation, directing the deprotonation to the adjacent ortho positions on the aromatic ring (C3 and C5). This process generates a specific aryllithium intermediate that can then be quenched with a wide variety of electrophiles (E+) to introduce a new functional group exclusively at the ortho position. This method provides a reliable way to synthesize 3- or 5-substituted derivatives.

Palladium Catalyzed Cross Coupling:

The bromine atom at the C4 position serves as a versatile functional handle for numerous palladium-catalyzed cross-coupling reactions. This allows for the regioselective formation of new bonds at the para position. Reactions such as the Suzuki coupling (with boronic acids), Stille coupling (with organostannanes), or Buchwald-Hartwig amination (with amines) can be employed to introduce a diverse array of aryl, alkyl, or amino groups, respectively. This strategy is complementary to DoM, providing access to a different set of functionalized derivatives.

The table below summarizes and contrasts these two powerful regioselective strategies.

Feature Directed ortho-Metalation (DoM) Palladium-Catalyzed Cross-Coupling
Position Functionalized C3 and C5 (ortho to the benzyl (B1604629) group)C4 (para to the benzyl group)
Key Functional Handle Amide group as a Directed Metalation Group (DMG)Bromine atom
Typical Reagents Organolithium bases (n-BuLi, s-BuLi), followed by an electrophile (E+)Palladium catalyst, ligand, base, and a coupling partner (e.g., boronic acid)
Bond Formed C-E (where E can be C, Si, S, etc.)C-C, C-N, C-O, etc.
Key Advantage High regioselectivity for the ortho position.High functional group tolerance and broad substrate scope for the para position.

Elucidation of Chemical Reactivity and Transformation Pathways of N 4 Bromobenzyl Trifluoroacetamide

Reactivity of the Benzylic Bromide Moiety

The carbon-bromine bond at the benzylic position is the most probable site for a variety of chemical transformations due to the stability of potential intermediates.

Nucleophilic Substitution Reactions (SN1, SN2 Mechanisms)

Benzylic halides are known to undergo nucleophilic substitution reactions through both SN1 and SN2 mechanisms. The specific pathway is typically dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

SN1 Mechanism: A unimolecular nucleophilic substitution (SN1) pathway would involve the initial departure of the bromide ion to form a resonance-stabilized benzylic carbocation. The strong electron-withdrawing nature of the trifluoroacetamide (B147638) group would likely destabilize this carbocation, making the SN1 pathway less favorable compared to substrates with electron-donating groups. However, polar protic solvents could facilitate this mechanism.

SN2 Mechanism: A bimolecular nucleophilic substitution (SN2) mechanism involves a concerted, one-step process where a nucleophile attacks the electrophilic benzylic carbon, displacing the bromide ion. This pathway is generally favored for primary halides like N-(4-Bromobenzyl)trifluoroacetamide, especially with strong nucleophiles in polar aprotic solvents.

While these mechanisms are well-established for benzylic bromides in general, specific studies quantifying the rates and product distributions for N-(4-Bromobenzyl)trifluoroacetamide in SN1 and SN2 reactions are not present in the accessible literature.

Cross-Coupling Reactions at the Bromine Center

The bromine atom attached to the phenyl ring is a suitable handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. However, specific examples utilizing N-(4-Bromobenzyl)trifluoroacetamide as the substrate are not documented in detail. The following sections outline the expected, but not experimentally verified, reactivity based on analogous compounds.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide. It is anticipated that N-(4-Bromobenzyl)trifluoroacetamide would react with various boronic acids or their esters in the presence of a palladium catalyst and a base to yield the corresponding biaryl derivatives. The reaction conditions would need to be optimized to ensure compatibility with the trifluoroacetamide group.

Table 1: Postulated General Conditions for Suzuki-Miyaura Coupling

ComponentExample
Aryl Halide N-(4-Bromobenzyl)trifluoroacetamide
Organoboron Reagent Phenylboronic acid
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂
Ligand SPhos, XPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, DMF
Heck and Sonogashira Coupling Reactions

The Heck reaction would involve the palladium-catalyzed coupling of N-(4-Bromobenzyl)trifluoroacetamide with an alkene, while the Sonogashira reaction would involve its coupling with a terminal alkyne. Both reactions are powerful tools for the introduction of unsaturated moieties. The success of these reactions would depend on the choice of catalyst, base, and solvent to achieve good yields and selectivity.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. N-(4-Bromobenzyl)trifluoroacetamide could theoretically be coupled with a variety of primary or secondary amines using a palladium catalyst and a suitable ligand. This would result in the formation of N-benzyl-N-aryl amines, after a potential deprotection of the trifluoroacetyl group.

Negishi and Stille Coupling Applications

The Negishi coupling utilizes an organozinc reagent, while the Stille coupling employs an organotin reagent to couple with the aryl bromide. These methods offer alternative strategies for carbon-carbon bond formation and are often complementary to the Suzuki-Miyaura coupling in terms of substrate scope and functional group tolerance. It is plausible that N-(4-Bromobenzyl)trifluoroacetamide could participate in these reactions under appropriate catalytic conditions.

Elimination Reactions

Elimination reactions typically involve the removal of two substituents from a molecule, often resulting in the formation of a new pi bond. In the context of N-(4-bromobenzyl)trifluoroacetamide, potential elimination pathways could involve the benzylic position. Benzylic substrates are known to undergo both E1 and E2 elimination reactions, facilitated by the formation of a stable, conjugated system.

The E2 (bimolecular elimination) mechanism is a single-step process where a strong base abstracts a proton from the carbon adjacent to the leaving group, leading to the simultaneous departure of the leaving group and formation of a double bond. msu.edu The transition state for this reaction is less defined than for an SN2 reaction, involving the partial breaking and forming of multiple bonds. msu.edu The E1 (unimolecular elimination) mechanism proceeds in two steps: first, the leaving group departs to form a carbocation intermediate, followed by deprotonation by a weak base to form the alkene. msu.eduutdallas.edu This pathway is competitive with SN1 reactions. msu.edu

For N-(4-bromobenzyl)trifluoroacetamide, an elimination reaction would require the trifluoroacetamido group (-NHCOCF₃) or the bromine atom to act as a leaving group. While the trifluoroacetamide moiety is a good leaving group in certain contexts, such as the Hofmann elimination, direct β-elimination from the benzylic carbon to form a styrene (B11656) derivative is not a commonly reported primary reaction pathway for N-benzyl amides under standard basic conditions. Instead, reactions at the N-C bond or the benzylic C-H bond are more prevalent.

Reductive Transformations

The structure of N-(4-bromobenzyl)trifluoroacetamide offers several sites for reductive transformations, including the carbon-bromine bond, the benzylic carbon-nitrogen bond, and the amide carbonyl group. The specific outcome depends on the choice of reducing agent and reaction conditions.

Cleavage of the Carbon-Bromine Bond: The C-Br bond on the aromatic ring can be cleaved via catalytic hydrogenation or by using reducing metals. This transformation is a common strategy in organic synthesis to remove an aryl halide. For instance, electrochemical studies on 4-nitrobenzyl bromide have shown that one-electron reduction leads to the cleavage of the C-Br bond, forming a 4-nitrobenzyl radical and a bromide anion. core.ac.uk A similar homolytic cleavage could be expected for N-(4-bromobenzyl)trifluoroacetamide under appropriate reductive conditions.

Reductive Cleavage of the N-Benzyl Bond (Debenzylation): The N-benzyl group is frequently used as a protecting group for amines because it can be removed under reductive conditions. Catalytic hydrogenation, typically using palladium on carbon (Pd/C) with a hydrogen source, is a standard method for N-debenzylation. nih.govacs.org However, the strong coordination of the resulting amine product to the palladium catalyst can sometimes decrease its activity, necessitating harsher conditions like high pressure or temperature. nih.govacs.org To overcome this, mixed catalyst systems have been developed. For example, the combination of Pd/C with niobic acid-on-carbon (Nb₂O₅/C) has been shown to significantly facilitate the hydrogenative deprotection of N-benzyl groups under milder conditions. nih.govacs.org

Reduction of the Amide Moiety: Amides can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This process involves the conversion of the carbonyl group (C=O) to a methylene (B1212753) group (CH₂). Various other reagents and catalytic systems have been developed for amide reduction, including silanes in the presence of catalysts like tris(pentafluorophenyl)boron or nickel complexes. organic-chemistry.org Depending on the reagents used, it is also possible to achieve a deacylative cleavage, breaking the C-N bond. organic-chemistry.org

Reactivity of the Trifluoroacetamide Moiety

The trifluoroacetamide group is characterized by a highly electrophilic carbonyl carbon due to the strong electron-withdrawing effect of the adjacent trifluoromethyl (-CF₃) group. This high electrophilicity governs much of its reactivity.

Hydrolysis and Amide Bond Cleavage Mechanisms

The trifluoroacetamide group is notably labile and is often employed as a protecting group for amines because it can be cleaved under mild conditions. guidechem.com Unlike typical amides that require harsh acidic or basic conditions for hydrolysis, trifluoroacetamides are readily hydrolyzed, particularly under basic conditions. acs.orgnih.govresearchgate.net

The mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, expelling the amine as the leaving group to form trifluoroacetate. The rate of alkaline hydrolysis is influenced by both electronic and steric factors; electron-withdrawing groups on the acyl moiety, such as the -CF₃ group, increase the electrophilicity of the carbonyl carbon and accelerate the reaction rate. arkat-usa.org

A variety of mild alkaline conditions can be used for the deprotection of trifluoroacetamides, including:

Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in methanol (B129727)/water. guidechem.com

Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in aqueous solutions. guidechem.com

Ammonia (B1221849) in methanol. guidechem.com

The table below summarizes various conditions reported for the cleavage of trifluoroacetamide protecting groups.

Reagent/CatalystSolvent(s)TemperatureReference
K₂CO₃ or Na₂CO₃Methanol / WaterRoom Temperature guidechem.com
NaOH or LiOHWater / Ethanol-WaterNot specified guidechem.com
NaBH₄Ethanol (B145695)Not specified guidechem.com
NH₃MethanolNot specified guidechem.com
HClMethanolNot specified guidechem.com
KOH / Et₃Bn⁺Br⁻Water / CH₂Cl₂ or EtherNot specified guidechem.com

Transamidation Reactions

Transamidation is a reaction in which an amine displaces the original amine component of an amide, forming a new amide bond. nih.gov This process is typically an equilibrium, and catalysts are often required to facilitate the cleavage of the generally stable amide C-N bond. nih.gov However, the activated nature of the trifluoroacetamide bond makes it a more susceptible substrate for such transformations. The exchange of the amine group in amides occurs via the selective cleavage of the C(O)-N bond. rsc.org

Catalytic systems for transamidation often involve metal catalysts. nih.gov For instance, nickel(II)-NHC (N-heterocyclic carbene) complexes have been shown to catalyze the transamidation of N-activated amides with anilines. semanticscholar.org Studies on α-ketoamides have demonstrated that transamidation can proceed even at room temperature, sometimes without a catalyst for activated substrates, highlighting the influence of the amide structure on reactivity. rsc.org Given the high reactivity of the trifluoroacetyl group, N-(4-bromobenzyl)trifluoroacetamide would be expected to undergo transamidation with various primary or secondary amines, likely under milder conditions than those required for unactivated amides.

Electrophilic Aromatic Substitution on the Benzyl (B1604629) Ring (If applicable)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. masterorganicchemistry.com The feasibility and regioselectivity of this reaction on the benzyl ring of N-(4-bromobenzyl)trifluoroacetamide are determined by the electronic effects of the existing substituents: the bromine atom and the -CH₂NHCOCF₃ group.

Bromine (-Br): Bromine is a deactivating group due to its strong electron-withdrawing inductive effect (-I). However, it is an ortho, para-director because it can donate electron density to the ring through resonance (+M effect) via its lone pairs, which helps stabilize the carbocation intermediate (arenium ion) formed during attack at these positions. stackexchange.comlibretexts.org The resonance stabilization makes the ortho and para positions less deactivated than the meta position. stackexchange.com

N-Trifluoroacetylaminomethyl group (-CH₂NHCOCF₃): This group is deactivating. The trifluoroacetyl portion is strongly electron-withdrawing, which reduces the electron-donating ability of the nitrogen atom. This deactivating influence is transmitted to the aromatic ring via an inductive effect through the methylene (-CH₂) spacer. As an alkyl-type substituent with an attached electron-withdrawing group, it acts as a deactivating group and is expected to direct incoming electrophiles to the meta position relative to itself, although this effect is generally weaker than direct substitution on the ring. wikipedia.org

Reactions Involving the Alpha-Carbon of the Amide (If applicable)

In the context of N-(4-bromobenzyl)trifluoroacetamide, the term "alpha-carbon of the amide" can be interpreted in two ways: the carbon of the trifluoromethyl group or the benzylic carbon. The carbon of the -CF₃ group has no hydrogen atoms and is therefore unreactive towards typical alpha-carbon reactions like enolate formation.

The more chemically relevant alpha-carbon in this structure is the benzylic carbon (the -CH₂- group). This position is known to be particularly reactive due to the ability of the adjacent aromatic ring to stabilize intermediates, whether they are radicals, carbocations, or carbanions, through resonance. chemistrysteps.comlibretexts.org

Radical Halogenation: The benzylic position can undergo free-radical halogenation. A common reagent for this transformation is N-bromosuccinimide (NBS), often used with a radical initiator like benzoyl peroxide. libretexts.org This reaction proceeds via a mechanism involving the abstraction of a benzylic hydrogen to form a resonance-stabilized benzylic radical, which then reacts with a bromine source. libretexts.org

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can oxidize a benzylic carbon that has at least one hydrogen atom to a carboxylic acid. chemistrysteps.com Applying such conditions to N-(4-bromobenzyl)trifluoroacetamide would likely cleave the benzyl group and oxidize it, although the amide linkage itself might also be susceptible to cleavage under harsh oxidative conditions. Milder oxidative debenzylation of N-benzyl amides can be achieved using systems like an alkali metal bromide with an oxidant (e.g., Oxone), which proceeds through a benzyl radical intermediate. acs.org

Deprotonation and Substitution: The hydrogens on the benzylic carbon are weakly acidic and can be removed by a strong base to form a benzylic carbanion. This nucleophilic species can then react with electrophiles. However, the acidity of these protons is generally not high enough for easy deprotonation with common bases, and competitive reactions at the highly electrophilic amide carbonyl would be likely.

Chemoselective Transformations: Differentiation of Amide and Bromide Reactivity

The distinct chemical nature of the trifluoroacetamide and the aryl bromide moieties in N-(4-Bromobenzyl)trifluoroacetamide allows for a range of chemoselective reactions. The primary challenge and opportunity lie in selectively targeting one group while leaving the other intact.

The aryl bromide functionality is a well-established handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In principle, the carbon-bromine bond can be selectively activated by a palladium catalyst to form a new carbon-carbon bond with a suitable boronic acid derivative. The electron-withdrawing trifluoroacetamide group, situated on the benzyl substituent, can modulate the reactivity of the aryl bromide. This effect is generally transmitted through the aromatic ring, influencing the electron density at the site of oxidative addition to the palladium catalyst.

Conversely, the trifluoroacetamide group itself can undergo various transformations. The amide bond is susceptible to hydrolysis under acidic or basic conditions, although the trifluoromethyl group generally enhances its stability compared to non-fluorinated acetamides. The N-H proton of the amide is acidic and can be deprotonated with a suitable base, which could facilitate subsequent N-alkylation or other modifications. However, the strong electron-withdrawing effect of the trifluoromethyl group makes the amide nitrogen less nucleophilic.

The selective transformation of either the amide or the bromide would depend heavily on the reaction conditions, including the choice of catalyst, base, solvent, and temperature. For instance, a Suzuki-Miyaura coupling would typically be performed under conditions that favor the reaction at the aryl bromide, while harsh hydrolytic conditions would target the amide bond.

Table 1: Predicted Chemoselective Reactions of N-(4-Bromobenzyl)trifluoroacetamide This table is based on theoretical reactivity and data from analogous compounds.

Reactive Site Reaction Type Reagents and Conditions Expected Outcome
Aryl Bromide Suzuki-Miyaura Coupling Pd catalyst, base, boronic acid Selective C-C bond formation at the aryl position
Amide (N-H) Deprotonation/Alkylation Strong base, alkyl halide Potential for N-alkylation

Mechanistic Investigations of Key Transformations

The kinetics of a reaction provide quantitative information about the reaction rate and its dependence on the concentration of reactants and catalysts. For a potential Suzuki-Miyaura coupling of N-(4-Bromobenzyl)trifluoroacetamide, a kinetic study would help to elucidate the rate-determining step, which is often the oxidative addition of the aryl bromide to the palladium(0) catalyst.

Isotope labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction, thereby providing definitive evidence for a proposed reaction mechanism. researchgate.net For instance, in a study of the hydrolysis of the trifluoroacetamide group, one could use water labeled with ¹⁸O (H₂¹⁸O) to determine whether the oxygen atom in the resulting carboxylic acid comes from the water molecule.

Similarly, deuterium (B1214612) labeling could be employed to investigate the mechanism of any reaction involving the benzylic C-H bonds. By replacing the benzylic protons with deuterium, one could determine if these bonds are broken in the rate-determining step of a reaction by observing a kinetic isotope effect (KIE). A significant KIE would indicate that the C-H (or C-D) bond cleavage is mechanistically important.

While direct experimental data on N-(4-Bromobenzyl)trifluoroacetamide is scarce, the principles of physical organic chemistry and the wealth of knowledge on related compounds provide a solid foundation for predicting and understanding its chemical behavior. Further experimental and computational research is necessary to fully elucidate the intricate details of its reactivity and to exploit its potential in synthetic applications.

Applications of N 4 Bromobenzyl Trifluoroacetamide in Advanced Organic Synthesis

As a Versatile Synthetic Building Block

N-(4-Bromobenzyl)trifluoroacetamide has emerged as a highly adaptable building block in organic synthesis. Its unique structural features, namely the trifluoroacetamide-protected amine and the reactive aryl bromide, allow for a diverse range of chemical transformations. This dual functionality enables chemists to employ it in a variety of synthetic strategies to construct complex molecular architectures.

Precursor for Complex Heterocyclic Architectures

The presence of the 4-bromobenzyl group in N-(4-Bromobenzyl)trifluoroacetamide makes it an excellent starting material for the synthesis of a wide array of heterocyclic compounds, including thiazoles, imidazoles, and oxazoles. The carbon-bromine bond provides a reactive handle for the formation of new carbon-heteroatom and carbon-carbon bonds, which are essential for the construction of these ring systems.

For instance, in the synthesis of thiazole (B1198619) derivatives, the bromo-benzyl moiety can undergo reaction with various sulfur-containing nucleophiles. A common strategy involves the reaction with a thioamide derivative, leading to the formation of the thiazole ring. Similarly, imidazole (B134444) synthesis can be achieved by reacting N-(4-Bromobenzyl)trifluoroacetamide with appropriate amino- and nitro-substituted precursors. The synthesis of oxazoles can also be envisioned through reactions involving oxygen-containing nucleophiles under suitable conditions. The trifluoroacetamide (B147638) group in these syntheses can serve to modulate the reactivity of the molecule and can be retained in the final product or removed at a later stage.

HeterocycleGeneral Synthetic ApproachKey Reagents
Thiazoles Reaction with a thioamide or thiourea (B124793) derivative.Thioamides, Thioureas
Imidazoles Condensation with a dicarbonyl compound and ammonia (B1221849) or an amine.Dicarbonyls, Ammonia
Oxazoles Reaction with a carbonyl compound followed by cyclization.Carbonyl compounds

Intermediate in the Synthesis of Substituted Amines and Amides

The aryl bromide functionality of N-(4-Bromobenzyl)trifluoroacetamide is particularly amenable to palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents onto the benzene (B151609) ring, leading to a diverse range of substituted benzylamine (B48309) and benzamide (B126) derivatives after manipulation of the trifluoroacetamide group.

Reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings can be effectively employed to form new carbon-carbon bonds. For example, a Suzuki coupling with an arylboronic acid would yield a biphenyl (B1667301) derivative. A Sonogashira coupling with a terminal alkyne would introduce an alkynyl substituent. These reactions are known for their high efficiency and functional group tolerance, making them ideal for the late-stage functionalization of complex molecules. Subsequent deprotection of the trifluoroacetamide group yields the corresponding substituted benzylamine, which can then be used in further synthetic steps or be the final target molecule. Alternatively, the trifluoroacetamide can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other amide derivatives.

Coupling ReactionCoupling PartnerResulting C-C Bond
Suzuki Coupling Organoboron compounds (e.g., boronic acids)Aryl-Aryl
Stille Coupling Organotin compoundsAryl-Vinyl, Aryl-Aryl
Heck Coupling AlkenesAryl-Vinyl
Sonogashira Coupling Terminal alkynesAryl-Alkynyl

Scaffolding for Diverse Molecular Libraries

In the realm of combinatorial chemistry and drug discovery, N-(4-Bromobenzyl)trifluoroacetamide serves as an excellent scaffold for the generation of diverse molecular libraries. Its structure allows for diversification at multiple points, making it a valuable starting point for the synthesis of large numbers of related compounds for high-throughput screening.

The bromobenzyl moiety can be utilized for attachment to a solid support, a common strategy in solid-phase organic synthesis. ijpsr.com Once immobilized, the trifluoroacetamide-protected amine can be deprotected to reveal a primary amine, which can then be reacted with a variety of building blocks, such as carboxylic acids, to generate a library of amides. Furthermore, the aryl bromide on the solid support can undergo the aforementioned palladium-catalyzed cross-coupling reactions to introduce another layer of diversity. This multi-pronged approach allows for the rapid and efficient generation of a large and diverse library of compounds from a single, versatile scaffold. ijpsr.com

Role in Protecting Group Strategies

The trifluoroacetamide group (Tfac) plays a crucial role as a protecting group for amines in organic synthesis. Its electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group, make the amide bond susceptible to cleavage under specific and mild conditions, while remaining stable to a range of other reagents.

Utilization as a Temporary Protecting Group for Amines

The trifluoroacetamide group is a well-established protecting group for primary and secondary amines, particularly in the context of peptide synthesis. google.com Its stability and orthogonality to other common amine protecting groups, such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), make it a valuable tool in complex multi-step syntheses. google.comgoogle.com

The Tfac group is stable under the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups. google.com This orthogonality allows for the selective deprotection of different amine functionalities within the same molecule, enabling the synthesis of complex peptides and other polyfunctional compounds. The introduction of the Tfac group is typically straightforward, often achieved by reacting the amine with trifluoroacetic anhydride (B1165640) or a related reagent.

Protecting GroupCleavage ConditionTfac Stability
Boc Strong Acid (e.g., TFA)Stable
Fmoc Base (e.g., Piperidine)Stable
Cbz HydrogenolysisStable

Selective Deprotection Methodologies

A key advantage of the trifluoroacetamide protecting group is the variety of mild conditions under which it can be selectively removed. This allows for the deprotection of the amine without affecting other sensitive functional groups that may be present in the molecule.

Common methods for the cleavage of the trifluoroacetamide group include basic hydrolysis, reduction, and ammonolysis. guidechem.com Mild basic conditions, such as treatment with potassium carbonate in methanol (B129727) and water, can effectively cleave the Tfac group. guidechem.comsynarchive.com Reductive cleavage using sodium borohydride (B1222165) in ethanol (B145695) is another efficient and mild method for deprotection. google.comguidechem.com Additionally, treatment with ammonia in methanol provides a gentle method for removing the Tfac group. guidechem.com The choice of deprotection method can be tailored to the specific substrate and the other functional groups present, highlighting the versatility of the trifluoroacetamide protecting group. guidechem.com

Deprotection MethodReagentsConditions
Basic Hydrolysis K₂CO₃, MeOH/H₂ORoom Temperature to Reflux
Reduction NaBH₄, EtOHMild
Ammonolysis NH₃, MeOHMild
Acidic Hydrolysis HCl, MeOHMild

Catalyst Development and Ligand Design

Incorporation into Chiral Ligand Frameworks

There is no available scientific literature that describes the incorporation of N-(4-Bromobenzyl)trifluoroacetamide into chiral ligand frameworks. Chiral ligands are essential for asymmetric catalysis, enabling the synthesis of single-enantiomer products. The development of new ligand scaffolds is a critical area of research. Typically, this involves the use of molecules with specific structural and electronic properties that can effectively coordinate to a metal center and create a chiral environment. The structure of N-(4-Bromobenzyl)trifluoroacetamide, with its trifluoroacetamide and bromobenzyl moieties, could theoretically be modified for such purposes, but no such applications have been reported.

Probing Stereochemical Induction in Catalytic Asymmetric Synthesis

Consequently, without its incorporation into chiral ligands, there is no research to report on the use of N-(4-Bromobenzyl)trifluoroacetamide in probing stereochemical induction in catalytic asymmetric synthesis. Understanding how a ligand influences the stereochemical outcome of a reaction is fundamental to designing more efficient and selective catalysts. This often involves systematic modifications of the ligand structure and studying the impact on enantioselectivity.

Contributions to Total Synthesis of Natural Products and Bioactive Molecules (as an intermediate)

Strategic Incorporation into Retrosynthetic Pathways

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules. It involves breaking down a target molecule into simpler, commercially available starting materials. An extensive search of synthetic literature did not reveal any instances where N-(4-Bromobenzyl)trifluoroacetamide has been strategically incorporated as a key intermediate in the retrosynthetic analysis of any natural product or bioactive molecule.

Advanced Spectroscopic Characterization Techniques and Interpretation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural and conformational analysis of N-(4-bromobenzyl)-2,2,2-trifluoroacetamide in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted investigation of its molecular framework.

Detailed ¹H, ¹³C, and ¹⁹F NMR Spectral Analysis for Structural and Conformational Elucidation

The ¹H NMR spectrum is expected to provide key information about the proton environments within the molecule. The aromatic protons on the 4-bromobenzyl group would typically appear as a set of doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The benzylic methylene (B1212753) protons (CH₂) adjacent to the nitrogen would likely present as a doublet due to coupling with the amide proton (N-H), and the amide proton itself would appear as a triplet.

The ¹³C NMR spectrum will reveal the carbon skeleton. Distinct signals are expected for the carbonyl carbon of the amide, the trifluoromethyl carbon, the benzylic methylene carbon, and the carbons of the aromatic ring. The chemical shift of the carbonyl carbon is particularly sensitive to the electronic effects of its substituents.

The ¹⁹F NMR spectrum is a powerful tool due to the high sensitivity of the ¹⁹F nucleus to its local electronic environment. nih.gov For N-(4-bromobenzyl)-2,2,2-trifluoroacetamide, a single resonance is anticipated for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal can be influenced by solvent polarity and any intermolecular interactions. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for N-(4-bromobenzyl)-2,2,2-trifluoroacetamide

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (ortho to CH₂N)~7.2-7.4Doublet
Aromatic (ortho to Br)~7.4-7.6Doublet
Benzylic (CH₂)~4.5Doublet
Amide (NH)~6.5-7.5Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(4-bromobenzyl)-2,2,2-trifluoroacetamide

CarbonPredicted Chemical Shift (ppm)
Carbonyl (C=O)~156-160
Trifluoromethyl (CF₃)~115-120 (quartet due to ¹JCF)
Benzylic (CH₂)~43-47
Aromatic (C-Br)~120-125
Aromatic (CH)~128-132
Aromatic (C-CH₂)~135-140

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for probing spatial proximities.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. Cross-peaks would be expected between the adjacent aromatic protons and between the benzylic CH₂ protons and the amide NH proton. cam.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. nih.gov This would definitively link the proton signals of the aromatic ring and the benzylic methylene group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. ceitec.czwisc.edu For instance, correlations would be anticipated from the benzylic protons to the carbonyl carbon and the aromatic carbons, and from the amide proton to the carbonyl carbon and the benzylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity of nuclei, which is crucial for conformational analysis. columbia.edulibretexts.org For example, NOE cross-peaks between the benzylic protons and the aromatic protons on the same side of the molecule could confirm the preferred orientation of the benzyl (B1604629) group relative to the amide plane.

Dynamic NMR Studies for Rotational Barriers of the Amide Bond

The amide bond in N-(4-bromobenzyl)-2,2,2-trifluoroacetamide possesses a partial double bond character, which leads to restricted rotation and the potential for existing as two rotamers (E and Z isomers). Dynamic NMR (DNMR) spectroscopy is the primary method for investigating the kinetics of this rotational process. nih.gov By monitoring the coalescence of signals from the two rotamers at variable temperatures, the rotational energy barrier (ΔG‡) can be determined. nih.govmst.edu Studies on similar amide-containing molecules have shown that the rotational barriers can be quantified using these techniques. nih.govrsc.org The magnitude of this barrier is influenced by steric and electronic factors of the substituents on the amide nitrogen and carbonyl carbon. nih.gov

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides complementary information to NMR by probing the vibrational modes of the molecule.

Characterization of Carbonyl Stretching Frequencies

The infrared (IR) spectrum of N-(4-bromobenzyl)-2,2,2-trifluoroacetamide will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For secondary amides, this "Amide I" band typically appears in the region of 1630-1680 cm⁻¹. The electron-withdrawing nature of the trifluoroacetyl group is expected to shift this frequency to a higher wavenumber compared to a simple alkyl acetamide.

Analysis of C-F and C-Br Vibrations

The IR and Raman spectra will also display characteristic vibrations for the carbon-fluorine and carbon-bromine bonds. The C-F stretching vibrations are typically strong in the IR spectrum and appear in the region of 1000-1400 cm⁻¹. The C-Br stretching vibration is expected at a much lower frequency, typically in the range of 500-600 cm⁻¹, and is often more easily observed in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for N-(4-bromobenzyl)-2,2,2-trifluoroacetamide

Vibrational ModePredicted Frequency Range (cm⁻¹)Spectroscopy
N-H Stretch3200-3400IR
C-H Stretch (Aromatic)3000-3100IR, Raman
C-H Stretch (Aliphatic)2850-3000IR, Raman
C=O Stretch (Amide I)1680-1720IR (strong), Raman (moderate)
N-H Bend (Amide II)1510-1570IR (moderate)
C-F Stretch1100-1300IR (strong)
C-N Stretch1200-1350IR, Raman
C-Br Stretch500-600Raman (stronger)

Identification of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the supramolecular chemistry of Trifluoroacetamide (B147638), N-(4-bromobenzyl). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through methods like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide insights into the spatial proximity of atoms, thereby suggesting potential intermolecular interactions in solution. In the solid state, X-ray crystallography is the definitive method for observing these interactions directly.

For Trifluoroacetamide, N-(4-bromobenzyl), the presence of a bromine atom, a trifluoromethyl group, and an amide linkage provides multiple sites for potential non-covalent interactions. These include hydrogen bonding, halogen bonding, and dipole-dipole interactions. The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen and the fluorine atoms can act as acceptors. The bromine atom can participate in halogen bonding, a highly directional interaction with nucleophilic atoms.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z). For Trifluoroacetamide, N-(4-bromobenzyl) (C₉H₇BrF₃NO), the theoretical exact mass can be calculated. The presence of bromine is particularly distinctive due to its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly resolved in an HRMS spectrum, showing two peaks with a mass difference of approximately 2 Da.

Ion FormulaCalculated m/z
[C₉H₇⁷⁹BrF₃NO + H]⁺283.9763
[C₉H₇⁸¹BrF₃NO + H]⁺285.9743

This table presents the theoretical monoisotopic masses for the protonated molecule, which would be compared against experimental data for confirmation.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem Mass Spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation of the protonated Trifluoroacetamide, N-(4-bromobenzyl) ion would likely proceed through several key pathways.

Common fragmentation patterns would involve the cleavage of the amide bond, the loss of the trifluoromethyl group, and the cleavage of the benzylic C-N bond. The resulting fragment ions can be used to piece together the molecular structure.

Precursor Ion (m/z)Proposed Fragment IonFragment m/z (for ⁷⁹Br)
283.9763[C₇H₆Br]⁺ (bromotropylium ion)168.9651
283.9763[CF₃CO]⁺97.9923
283.9763[C₈H₇BrN]⁺195.9760

This table outlines plausible fragmentation pathways observed in an MS/MS experiment.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and details of crystal packing.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

A crystallographic study of Trifluoroacetamide, N-(4-bromobenzyl) would yield precise atomic coordinates, from which all intramolecular geometric parameters can be calculated. These experimental values can be compared with theoretical values from computational models to understand the effects of the crystalline environment on the molecular conformation.

BondTypical Length (Å)AngleTypical Angle (°)
C-Br1.90C-C-Br120
C-N (amide)1.33O=C-N125
C=O1.23C-N-C122
C-CF₃1.54F-C-F107

This table provides representative, generalized bond lengths and angles for the functional groups present. Precise values would be determined from the crystallographic data.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules in the crystal lattice is dictated by a variety of intermolecular forces. For Trifluoroacetamide, N-(4-bromobenzyl), hydrogen bonds of the N-H···O=C type are expected to be a dominant feature, often leading to the formation of chains or tapes of molecules.

Emerging Research Directions and Future Outlook for N 4 Bromobenzyl Trifluoroacetamide Chemistry

Sustainable and Green Chemical Synthesis Methodologies

The principles of green chemistry, aimed at reducing waste and environmental impact, are reshaping the synthesis of fine chemicals. tubitak.gov.tr For N-(4-Bromobenzyl)trifluoroacetamide, moving beyond traditional laboratory methods towards more sustainable practices represents a significant area for future research.

Solvent-Free Reactions

Solvent-free, or solid-state, reactions represent a cornerstone of green chemistry by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. These reactions are often facilitated by grinding, milling, or microwave irradiation. While specific solvent-free syntheses for N-(4-Bromobenzyl)trifluoroacetamide are not yet prominent in the literature, the thermal and microwave-assisted synthesis of related trifluoroacetamide (B147638) derivatives suggests high potential for developing such protocols. nih.gov Future research could focus on the mechanochemical synthesis of N-(4-Bromobenzyl)trifluoroacetamide by reacting 4-bromobenzylamine (B181089) with a trifluoroacetylating agent in a ball mill, potentially with a solid catalyst, to create a highly efficient and environmentally benign process.

Photocatalytic Approaches

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions with high selectivity and reduced energy consumption. researchgate.net This methodology often utilizes photocatalysts that, upon light absorption, can facilitate electron transfer processes to activate substrates. rsc.org Although specific photocatalytic routes to N-(4-Bromobenzyl)trifluoroacetamide have not been detailed, the general success of photocatalysis in C-N bond formation and trifluoroacetylation is indicative of a promising future direction. Research could explore the use of an appropriate photocatalyst to mediate the reaction between 4-bromobenzylamine and a trifluoroacetyl source, potentially offering a low-temperature, high-yield alternative to conventional heating methods.

Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with unparalleled selectivity and under mild, aqueous conditions, making it an exceptionally green approach. mdpi.com The enzymatic synthesis of amides, using enzymes like lipases or engineered ligases, is a rapidly advancing field. nih.gov While the biocatalytic production of N-(4-Bromobenzyl)trifluoroacetamide has not been specifically reported, the substrate, 4-bromobenzylamine, is a candidate for enzymatic acylation. Future investigations could involve screening enzyme libraries for a suitable biocatalyst capable of selectively transferring a trifluoroacetyl group to the amine. Such a development would represent a significant leap forward in the sustainable production of this and related fluorinated amides.

Integration into Flow Chemistry Systems

Flow chemistry, the practice of performing chemical reactions in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and simplified scalability. ijtra.com The synthesis of various amides has been successfully adapted to flow systems, often showing marked improvement over batch methods. researchgate.net For N-(4-Bromobenzyl)trifluoroacetamide, a flow process could involve pumping a solution of 4-bromobenzylamine and a trifluoroacetylating agent through a heated or catalyst-packed reactor. This would allow for precise control over reaction time, temperature, and stoichiometry, leading to a more efficient and reproducible synthesis. The ability to telescope reaction steps, where the output of one reactor flows directly into another for a subsequent transformation, could further streamline its production and functionalization. researchgate.net

Exploration of Novel Reactivity Patterns

The chemical structure of N-(4-Bromobenzyl)trifluoroacetamide, featuring a bromine atom, a trifluoroacetamide group, and a benzyl (B1604629) moiety, offers a rich playground for exploring novel reactivity. The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents to the phenyl ring. The trifluoroacetamide group is a stable and highly electronegative moiety that influences the electronic properties of the molecule. Research into its directing group capabilities or its participation in novel cyclization reactions could uncover new synthetic pathways to complex molecules. Furthermore, late-stage functionalization, a strategy to modify complex molecules in the final steps of a synthesis, could be applied using enzymatic or photocatalytic methods to introduce new functionality, potentially leading to derivatives with unique properties. nih.gov

Advanced Material Science Applications

While direct applications of N-(4-Bromobenzyl)trifluoroacetamide in material science are not yet established, its structure suggests potential utility in several areas.

Polymer Synthesis: The molecule could serve as a monomer or a functional additive in polymer synthesis. For instance, after converting the bromo- group to a polymerizable function like a vinyl or acrylate (B77674) group, it could be incorporated into polymers to impart specific properties such as thermal stability, hydrophobicity, or altered refractive index due to the fluorine content. The N-H bond of the amide could also participate in hydrogen bonding, influencing the mechanical properties of polymer blends. nih.gov

Surface Modification: The compound could be used to modify surfaces, altering their chemical and physical properties. nih.govgoogle.com For example, it could be attached to a surface to increase its hydrophobicity or to act as a specific binding site. The bromo-phenyl group allows for covalent attachment to various substrates through established coupling chemistries, creating tailored surfaces for applications in electronics, biomedical devices, or specialized coatings.

Computational Design of New Derivatives with Tuned Reactivity or Selectivity

The advancement of computational chemistry has opened new avenues for the rational design of novel molecules with specific, pre-determined properties. In the context of N-(4-bromobenzyl)trifluoroacetamide chemistry, in silico methods are pivotal for designing new derivatives with fine-tuned reactivity or selectivity, thereby accelerating the discovery of compounds with enhanced performance for various applications, including as potential enzyme inhibitors or specialized chemical probes. These computational approaches allow for the prediction of molecular properties and interactions before undertaking laborious and costly synthetic efforts.

The design process typically integrates several powerful computational techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and quantum mechanics calculations, most notably Density Functional Theory (DFT).

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing a mathematical correlation between the structural features of N-(4-bromobenzyl)trifluoroacetamide derivatives and their biological activity or chemical reactivity. By analyzing a dataset of related compounds, QSAR models can identify key molecular descriptors that influence the desired property. For instance, in the design of enzyme inhibitors, descriptors such as electronic properties (e.g., partial charges on atoms), steric parameters (e.g., molecular volume and surface area), and hydrophobicity (logP) are correlated with inhibitory potency (e.g., IC50 values). While direct QSAR studies on N-(4-bromobenzyl)trifluoroacetamide are not extensively reported, research on analogous N-benzylacetamide and N-substituted benzimidazole (B57391) derivatives has demonstrated the utility of this approach. ufv.brnih.gov These models have successfully identified crucial molecular features for bioactivity, providing a predictive framework for designing new, more potent analogs. nih.govnih.gov

Molecular docking is a powerful computational tool used to predict the preferred binding orientation of a ligand to a target protein. This method is particularly valuable in designing derivatives of N-(4-bromobenzyl)trifluoroacetamide as potential enzyme inhibitors. For example, in silico studies on other brominated compounds, such as 3-bromopyruvate (B3434600) derivatives and N-substituted-(4-bromophenyl) sulfonamides, have successfully elucidated their binding modes within the active sites of metabolic enzymes and acetylcholinesterase, respectively. juniperpublishers.comnih.gov Through docking simulations, researchers can visualize and analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein's amino acid residues. This insight allows for the strategic modification of the N-(4-bromobenzyl)trifluoroacetamide scaffold to enhance binding affinity and selectivity. For instance, modifications to the benzyl ring or the trifluoroacetamide group can be explored to optimize interactions with specific pockets in the enzyme's active site. The predicted binding affinities from docking studies can then be used to rank and prioritize candidate derivatives for synthesis and experimental validation. nih.govsysrevpharm.org

Density Functional Theory (DFT) calculations provide a deeper understanding of the electronic structure and reactivity of molecules. DFT can be employed to calculate various molecular properties, such as orbital energies (HOMO and LUMO), electrostatic potential surfaces, and bond dissociation energies. These parameters are crucial for predicting the chemical reactivity of N-(4-bromobenzyl)trifluoroacetamide derivatives. For example, DFT can help in understanding the influence of substituents on the electrophilicity or nucleophilicity of different parts of the molecule, which is vital for designing derivatives with specific reaction kinetics. Theoretical predictions on the selectivity of ligands containing mixed donor atoms have been successfully validated by experimental results, showcasing the predictive power of such computational methods. rsc.org

Conclusion

Summary of Key Research Findings on N-(4-Bromobenzyl)trifluoroacetamide

A thorough review of scientific databases and chemical literature reveals a significant lack of specific research focused on N-(4-bromobenzyl)trifluoroacetamide. Consequently, there are no key research findings to summarize regarding its synthesis, characterization, or application. The scientific community has yet to publish dedicated studies on this particular chemical entity.

Unaddressed Challenges and Future Research Perspectives

The primary and most fundamental challenge concerning N-(4-Bromobenzyl)trifluoroacetamide is the complete absence of its characterization and exploration in the scientific literature. This presents a clear roadmap for future research, which should begin with the development of a robust and scalable synthetic route. Following a successful synthesis, a comprehensive characterization of the compound's physicochemical properties would be essential. This would include determining its melting point, solubility in various solvents, and acquiring detailed spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectrometry) to confirm its structure unequivocally.

Once a reliable supply of the compound is established, future research could branch into several promising directions:

Exploration of its Reactivity: Investigating the chemical reactivity of the N-H bond, the trifluoroacetyl group, and the bromine atom on the phenyl ring could unveil its potential as a versatile building block in organic synthesis. For instance, the bromine atom could serve as a handle for cross-coupling reactions, allowing for the introduction of various functional groups.

Biological Screening: Given that both the trifluoroacetamide (B147638) and bromophenyl motifs are present in various biologically active molecules, N-(4-bromobenzyl)trifluoroacetamide should be subjected to a broad range of biological screenings. This could include assays for antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.

Materials Science Applications: The presence of a polar amide bond, a lipophilic aromatic ring, and a halogen atom suggests that this compound or its derivatives could be investigated for applications in materials science, such as in the development of liquid crystals or functional polymers.

Broader Impact on Organic Chemistry and Synthetic Methodology

While N-(4-bromobenzyl)trifluoroacetamide itself has not yet made an impact, the study of such unexplored compounds is crucial for the advancement of organic chemistry. The development of a novel synthetic method for this specific molecule could potentially be adapted for the synthesis of a wider range of N-benzyltrifluoroacetamides with diverse substitution patterns. This would contribute to the ever-growing toolbox of synthetic methodologies available to organic chemists.

Furthermore, should this compound exhibit interesting biological activity or unique chemical reactivity, it could serve as a new scaffold for the development of pharmaceuticals or agrochemicals. The exploration of these "blank spaces" in chemical space is essential for innovation and the discovery of novel molecules with valuable properties. The journey from an uncharacterized compound to a valuable chemical tool is a fundamental driver of progress in synthetic chemistry.

Q & A

Q. What are the standard synthetic pathways for preparing N-(4-bromophenyl)-2,2,2-trifluoroacetamide, and what critical parameters influence yield?

The synthesis typically involves a multi-step sequence starting with 4-bromobenzyl chloride as a precursor. A common approach includes condensation of 4-bromoaniline with trifluoroacetic anhydride under controlled conditions (e.g., in dichloromethane with a base like triethylamine to scavenge HCl). Reaction temperature (0–5°C) and stoichiometric ratios are critical to minimize side reactions such as over-acylation. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%) .

Q. Which analytical techniques are essential for confirming the structural integrity of N-(4-bromophenyl)-2,2,2-trifluoroacetamide?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for verifying substitution patterns and confirming the absence of unreacted precursors. Mass spectrometry (MS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 296/298 for Br isotopes). Complementary techniques like infrared (IR) spectroscopy validate carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

Strict adherence to documented protocols, including reagent quality (e.g., anhydrous solvents), standardized equipment (e.g., Schlenk lines for moisture-sensitive steps), and real-time monitoring via thin-layer chromatography (TLC) are vital. Interlaboratory validation studies and sharing of raw spectral data (NMR, MS) enhance reproducibility .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

The electron-withdrawing trifluoroacetamide group activates the 4-bromophenyl moiety for Suzuki-Miyaura coupling, enabling aryl-aryl bond formation. Density Functional Theory (DFT) studies suggest that the para-bromine atom’s leaving-group ability is enhanced by the electron-deficient aromatic ring. Reaction kinetics studies (e.g., monitoring via HPLC) reveal pseudo-first-order dependence on palladium catalyst concentration .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., solvent DMSO concentration affecting cell permeability). A systematic approach includes:

  • Re-evaluating dose-response curves under standardized protocols.
  • Cross-validating results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability).
  • Performing molecular dynamics simulations to assess target binding under different pH or ionic strength conditions .

Q. What strategies optimize the compound’s stability in long-term pharmacological studies?

Stability studies under accelerated conditions (40°C/75% RH) combined with LC-MS monitoring reveal hydrolysis of the amide bond as the primary degradation pathway. Formulation with lyoprotectants (e.g., trehalose) or storage in amber vials under inert atmosphere (N₂) mitigates decomposition. Kinetic modeling (Arrhenius plots) predicts shelf-life under varying temperatures .

Q. How does the compound’s stereoelectronic profile influence its interaction with cytochrome P450 enzymes?

Computational docking (AutoDock Vina) and molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations highlight hydrophobic interactions between the trifluoromethyl group and CYP3A4’s active site. Metabolite identification via high-resolution MS (HRMS) confirms hydroxylation at the para-bromophenyl ring, consistent with in silico predictions .

Q. What advanced purification techniques address persistent impurities in scaled-up synthesis?

Preparative HPLC (C18 column, acetonitrile/water gradient) resolves co-eluting byproducts. For crystalline impurities, recrystallization from ethanol/water (7:3 v/v) at −20°C improves purity to >99%. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of crystallization .

Q. How can structural modifications enhance the compound’s selectivity for kinase targets?

Rational design using structure-activity relationship (SAR) studies involves introducing substituents at the acetamide nitrogen (e.g., methyl or benzyl groups). Kinase profiling (Eurofins Panlabs) reveals that a bulkier N-substituent reduces off-target effects on EGFR while maintaining potency against ABL1 .

Q. What in silico tools predict the compound’s ADMET properties for preclinical development?

SwissADME and pkCSM platforms estimate moderate blood-brain barrier permeability (logBB = −0.8) and CYP2D6 inhibition risk (Probability > 0.7). Experimental validation via Caco-2 cell permeability assays and hepatic microsomal stability tests align with predictions, supporting lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.